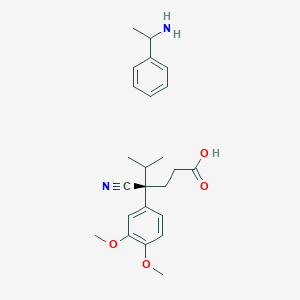
3,4,6-Tri-O-acétyl-1,2-O-éthylidène-β-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a versatile intermediate in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Chemistry: 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside is used as a building block in the synthesis of oligosaccharides and glycoconjugates. It serves as a protected intermediate that can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of mannose-containing glycans in cellular processes. It is also employed in the synthesis of glycosylated natural products and glycomimetics .
Medicine: The compound is used in the development of glycosylated drugs and vaccines. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of glycopeptides and glycoproteins, which are important in therapeutic applications .
Industry: In the industrial sector, 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside is used in the production of fine chemicals and as an intermediate in the synthesis of complex carbohydrates for various applications .
Mécanisme D'action
Mode of Action
It is known to act as a building block for the synthesis of oligosaccharides .
Biochemical Pathways
The compound is involved in the synthesis of oligosaccharides, which play crucial roles in various biological processes .
Result of Action
It is known to be used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Action Environment
It is soluble in chloroform and ethanol, and insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of the hydroxyl groups at positions 3, 4, and 6 using acetic anhydride in the presence of a catalyst such as pyridine. This is followed by the formation of the ethylidene acetal at positions 1 and 2 using ethylidene glycol and an acid catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetyl groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Comparaison Avec Des Composés Similaires
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative used in glycosylation reactions.
1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose: A similar compound with acetyl groups at different positions, used in carbohydrate synthesis.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose: A derivative used in the synthesis of glycosylated compounds with an acetamido group.
Uniqueness: 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside is unique due to its specific protective groups, which provide stability and selectivity in synthetic reactions. The ethylidene acetal at positions 1 and 2 offers additional protection compared to other acetylated sugars, making it particularly useful in complex synthetic pathways .
Propriétés
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWFYJVPTWVPKZ-OUPQFMHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
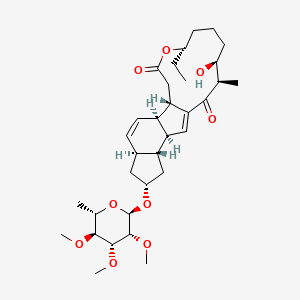
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)


![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
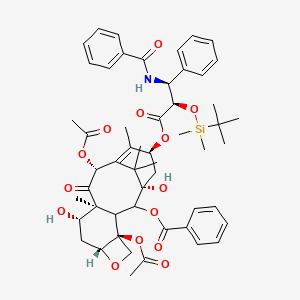
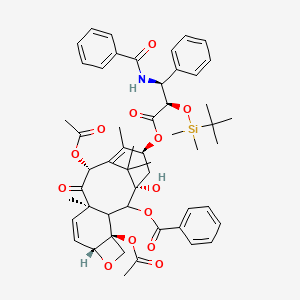
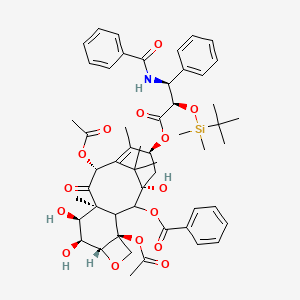
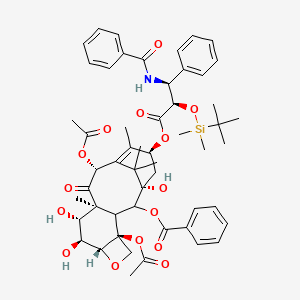

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/new.no-structure.jpg)
![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)
